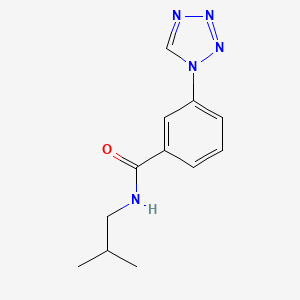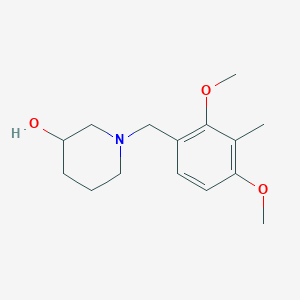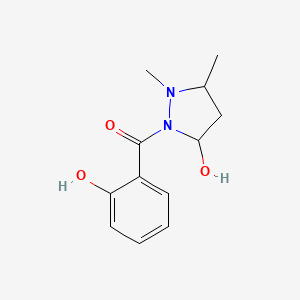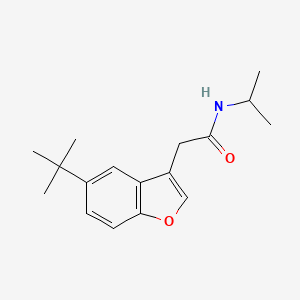
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide, also known as SAB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SAB is a tetrazole-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it has been suggested that N-isobutyl-3-(1H-tetrazol-1-yl)benzamide may act as a modulator of ion channels, including voltage-gated calcium channels and potassium channels. N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has also been found to have antioxidant properties and can reduce oxidative stress-induced cell damage.
Biochemical and Physiological Effects
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress-induced cell damage, and the modulation of ion channels. N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has also been found to have vasodilatory effects and can reduce blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-isobutyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential therapeutic applications in various fields of research. N-isobutyl-3-(1H-tetrazol-1-yl)benzamide is also relatively easy to synthesize using various methods. However, one limitation of using N-isobutyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on N-isobutyl-3-(1H-tetrazol-1-yl)benzamide, including the investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various fields of research. Additionally, further research is needed to determine the safety and efficacy of N-isobutyl-3-(1H-tetrazol-1-yl)benzamide in human trials.
Conclusion
In conclusion, N-isobutyl-3-(1H-tetrazol-1-yl)benzamide, or N-isobutyl-3-(1H-tetrazol-1-yl)benzamide, is a compound that has potential applications in various fields of research. N-isobutyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods, and its mechanism of action is not fully understood. N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and the modulation of ion channels. While there are advantages to using N-isobutyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments, further research is needed to determine its safety and efficacy in human trials.
Synthesis Methods
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods, including the reaction of 3-aminobenzamide with sodium azide and isobutyl bromide, followed by reduction with sodium dithionite. Another method involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with isobutylamine and thionyl chloride. N-isobutyl-3-(1H-tetrazol-1-yl)benzamide can also be synthesized using other methods, including the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with isobutylamine and phosphorus oxychloride.
Scientific Research Applications
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been found to have potential applications in various fields of research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases. In cancer research, N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been found to have anti-cancer properties and can be used as a potential therapeutic agent. In cardiovascular research, N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been found to have vasodilatory effects and can be used as a potential treatment for hypertension.
properties
IUPAC Name |
N-(2-methylpropyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(2)7-13-12(18)10-4-3-5-11(6-10)17-8-14-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQVEYRQXQFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)


methanol](/img/structure/B5127849.png)
![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)

![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)

![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)
![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)